Bacteriochlorin

Descripción

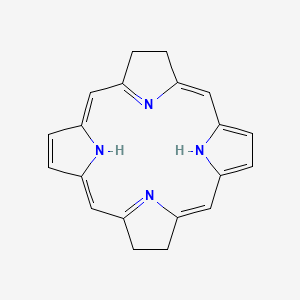

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H18N4 |

|---|---|

Peso molecular |

314.4 g/mol |

Nombre IUPAC |

2,3,12,13,22,24-hexahydroporphyrin |

InChI |

InChI=1S/C20H18N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-2,7-12,21,24H,3-6H2 |

Clave InChI |

BHPNXACHQYJJJS-UHFFFAOYSA-N |

SMILES |

C1CC2=NC1=CC3=CC=C(N3)C=C4CCC(=N4)C=C5C=CC(=C2)N5 |

SMILES canónico |

C1CC2=NC1=CC3=CC=C(N3)C=C4CCC(=N4)C=C5C=CC(=C2)N5 |

Sinónimos |

2,3,12,13-tetrahydroporphyrin bacteriochlorin |

Origen del producto |

United States |

Foundational & Exploratory

The Photophysical Landscape of Bacteriochlorins: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Bacteriochlorins, a class of tetrapyrrole macrocycles, are distinguished by their potent photophysical properties, positioning them as highly promising photosensitizers in various biomedical applications, most notably in photodynamic therapy (PDT). Their strong absorption in the near-infrared (NIR) region, where light penetration through biological tissues is maximal, coupled with their efficiency in generating cytotoxic reactive oxygen species (ROS), makes them a focal point of intensive research. This technical guide provides an in-depth exploration of the core photophysical properties of bacteriochlorins, detailed experimental methodologies for their characterization, and a visual representation of the key signaling pathways and experimental workflows involved in their application.

Core Photophysical Properties of Bacteriochlorins

The unique photophysical characteristics of bacteriochlorins stem from their reduced porphyrin structure, which significantly alters their electronic properties compared to porphyrins and chlorins. This leads to a bathochromic shift in their longest-wavelength absorption band (Qy band) into the NIR region (typically 700-850 nm) with a high molar extinction coefficient. Upon photoexcitation, bacteriochlorins can relax through several pathways, including fluorescence emission and intersystem crossing to the triplet state, which is pivotal for their photosensitizing capabilities.

Quantitative Photophysical Data

The following tables summarize key photophysical parameters for a selection of bacteriochlorins from the literature, providing a comparative overview for researchers.

Table 1: Absorption and Emission Properties of Selected Bacteriochlorins

| Bacteriochlorin Derivative | Solvent | Qy Absorption λmax (nm) | Molar Extinction Coefficient (ε) at Qy (M⁻¹cm⁻¹) | Fluorescence Emission λmax (nm) | Phosphorescence Emission λmax (nm) |

| Bacteriochlorophyll a | Toluene | 781 | 92,000[1] | 790-850[1] | ~930 |

| Platinated this compound (6) | DMF/MeOH | 750 | 107,151[2] | 751[2] | Not Reported |

| Platinated this compound (6-cPt) | DMF/MeOH | 753 | 77,624[2] | 754[2] | Not Reported |

| Platinated this compound (6-tPt) | DMF/MeOH | 752 | 75,857[2] | 754[2] | Not Reported |

| Synthetic Cationic this compound (1) | Methanol | 718 | Not Reported | 725 | Not Reported |

| Synthetic Cationic this compound (3) | Methanol | 729 | Not Reported | 735 | Not Reported |

| This compound-Chalcone Conjugates | Toluene/DMSO | 780-800 | Not Reported | Not Reported | Not Reported |

Table 2: Excited State Properties and Quantum Yields of Selected Bacteriochlorins

| This compound Derivative | Solvent | Fluorescence Quantum Yield (Φf) | Singlet State Lifetime (τs) (ns) | Triplet State Lifetime (τT) (µs) | Intersystem Crossing Quantum Yield (Φisc) | Singlet Oxygen Quantum Yield (ΦΔ) |

| Bacteriochlorophyll a | Toluene | 0.20[1] | 0.3-2.5[3] | Not Reported | Not Reported | 0.60 (in diethyl ether)[4] |

| Platinated this compound (6) | MeOH | 0.0095[2] | 1.75[2] | 10.3 (N₂) | Not Reported | 0.81[2] |

| Platinated this compound (6-cPt) | MeOH | 0.0093[2] | 1.67[2] | 10.1 (N₂) | Not Reported | 0.90[2] |

| Platinated this compound (6-tPt) | MeOH | 0.0034[2] | 1.63[2] | 13.3 (N₂) | Not Reported | 0.64[2] |

| Synthetic Cationic this compound (1) | Methanol | 0.13 | 4.0 | 77 (Ar) | 0.48 | Not Reported |

| Synthetic Cationic this compound (3) | Methanol | 0.12 | 3.5 | 54 (Ar) | 0.53 | Not Reported |

| This compound-Chalcone Conjugates | Toluene/DMSO | 0.05-0.11[5] | Not Reported | Not Reported | Not Reported | Not Reported |

| This compound a (BCA) | DMPC Liposomes | Not Reported | Not Reported | Not Reported | Not Reported | 0.33[6] |

Experimental Protocols

Accurate characterization of the photophysical properties of bacteriochlorins is crucial for their development and application. The following sections provide detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of bacteriochlorins.

Materials:

-

Spectrophotometer (e.g., Shimadzu UV-2600i)

-

Quartz cuvettes (1 cm path length)

-

This compound sample

-

High-purity solvent (e.g., toluene, methanol, DMF)

-

Volumetric flasks and micropipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the this compound in the chosen solvent with a precisely known concentration (typically in the micromolar range).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with absorbances in the range of 0.1 to 1.0 at the Qy band maximum.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the wavelength range to scan from the UV to the NIR region (e.g., 300-900 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra of each of the diluted this compound solutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax) for the Soret and Qy bands.

-

Plot a graph of absorbance at the Qy λmax versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the linear fit of the data according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length).

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectra and fluorescence quantum yield (Φf) of bacteriochlorins.

Materials:

-

Fluorometer (e.g., Horiba-Jobin-Yvon FL322)

-

Quartz cuvettes (1 cm path length)

-

This compound sample

-

Fluorescence standard with a known quantum yield (e.g., meso-tetraphenylporphyrin (TPP) in toluene, Φf = 0.11)

-

High-purity solvent

Procedure:

-

Solution Preparation: Prepare dilute solutions of the this compound sample and the fluorescence standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Fluorometer Setup: Set the excitation wavelength (λex) to a wavelength where both the sample and standard absorb. Set the emission wavelength range to cover the expected fluorescence of the this compound.

-

Spectrum Acquisition:

-

Record the fluorescence emission spectrum of the pure solvent (blank).

-

Record the fluorescence emission spectrum of the standard solution.

-

Record the fluorescence emission spectrum of the this compound solution.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample and standard spectra.

-

Integrate the area under the corrected emission spectra for both the sample (Asample) and the standard (Astandard).

-

The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,standard × (Asample / Astandard) × (ηsample² / ηstandard²) × (Absstandard / Abssample) where η is the refractive index of the solvent, and Abs is the absorbance at the excitation wavelength.

-

Time-Correlated Single Photon Counting (TCSPC)

Objective: To measure the fluorescence lifetime (τs) of the singlet excited state of bacteriochlorins.

Materials:

-

TCSPC system including a pulsed laser source (e.g., picosecond diode laser), a sensitive detector (e.g., single-photon avalanche diode - SPAD or photomultiplier tube - PMT), and timing electronics.

-

This compound solution (low concentration to ensure single-photon events).

-

Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox solution).

Procedure:

-

System Setup: Align the optical path and optimize the detector settings. The laser repetition rate should be set to allow for the full decay of the fluorescence before the next pulse.

-

IRF Measurement: Record the instrument response function by measuring the scattered light from the scattering solution at the excitation wavelength.

-

Sample Measurement: Replace the scattering solution with the this compound solution and acquire the fluorescence decay curve. The collection time should be sufficient to obtain good photon statistics.

-

Data Analysis:

-

The fluorescence decay data is analyzed by deconvolution of the instrument response function from the measured fluorescence decay.

-

The decay is typically fitted to a single or multi-exponential decay model to extract the fluorescence lifetime(s).

-

Laser Flash Photolysis

Objective: To measure the triplet state lifetime (τT) and determine the intersystem crossing quantum yield (Φisc) of bacteriochlorins.

Materials:

-

Nanosecond laser flash photolysis setup with a pump laser for excitation and a probe beam to monitor transient absorption changes.

-

This compound solution, deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen).

-

Actinometer with a known triplet quantum yield (e.g., benzophenone).

Procedure:

-

Sample Preparation: Prepare a deoxygenated solution of the this compound in a suitable solvent.

-

Experiment Setup: Align the pump and probe beams to overlap within the sample cuvette.

-

Transient Absorption Measurement:

-

Excite the sample with a short laser pulse (pump).

-

Monitor the change in absorbance of the probe beam at a wavelength corresponding to the triplet-triplet absorption of the this compound as a function of time.

-

-

Data Analysis:

-

The decay of the transient absorption signal corresponds to the decay of the triplet state, from which the triplet lifetime (τT) is determined.

-

The intersystem crossing quantum yield (Φisc) can be determined by the comparative method using an actinometer. The initial triplet-triplet absorbance is compared to that of the actinometer under identical excitation conditions.

-

Signaling Pathways and Experimental Workflows

The application of bacteriochlorins, particularly in PDT, involves complex biological signaling cascades and well-defined experimental procedures. The following diagrams, created using the DOT language for Graphviz, visualize these processes.

Photodynamic Therapy (PDT) Signaling Pathway

Photodynamic therapy with bacteriochlorins primarily induces apoptotic cell death through the generation of reactive oxygen species (ROS). This process involves the activation of key signaling molecules and pathways within the cancer cell.

Caption: PDT-induced apoptosis signaling pathway.

Experimental Workflow: Synthesis of a this compound

The synthesis of stable bacteriochlorins is a critical step in their development. De novo synthesis provides a versatile route to tailor their structure and properties.

Caption: A generalized experimental workflow for the de novo synthesis of bacteriochlorins.[7]

Experimental Workflow: In Vitro Photodynamic Therapy

In vitro studies are essential to evaluate the efficacy of new this compound photosensitizers. This workflow outlines the key steps in a typical in vitro PDT experiment.

Caption: A standard workflow for in vitro photodynamic therapy experiments using bacteriochlorins.[8][9][10]

References

- 1. Bacteriochlorophyll a [omlc.org]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]

- 5. Photophysical properties and electronic structure of this compound-chalcones with extended near-infrared absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In Vitro Photodynamic Therapy and Quantitative Structure–Activity Relationship Studies with Stable Synthetic Near-Infrared-Absorbing this compound Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

The Dawn of Near-Infrared Photochemistry: A Technical Guide to the Discovery and History of Bacteriochlorins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of bacteriochlorin compounds, from their initial discovery in the realm of photosynthesis to their emergence as powerful tools in modern medicine and materials science. We delve into the key scientific milestones, present critical quantitative data, and provide detailed experimental methodologies for their synthesis and application, with a particular focus on their role in photodynamic therapy (PDT).

A Century of Discovery: From Plant Pigments to Potent Photosensitizers

The story of bacteriochlorins is intrinsically linked to the broader history of porphyrin chemistry. Early pioneers laid the essential groundwork that would later enable the isolation and synthesis of these complex macrocycles.

A pivotal moment in this field was the work of German chemist Hans Fischer . In 1930, Fischer was awarded the Nobel Prize in Chemistry for his research on the constitution of hemin and chlorophyll, and especially for his synthesis of hemin.[1][2][3] His development of synthetic methods to assemble pyrroles into porphyrins was a monumental achievement that paved the way for future explorations of tetrapyrrole chemistry.[1][4]

Building upon this foundation, Robert Burns Woodward , an American chemist at Harvard University, achieved the total synthesis of chlorophyll-a in 1960.[5][6][7][8] This landmark synthesis was a testament to the power of organic chemistry and provided ultimate proof of the structure of this vital photosynthetic pigment.

The natural world, however, had already evolved its own near-infrared absorbing pigments. In 1932, C. B. van Niel first discovered bacteriochlorophylls, the photosynthetic pigments found in various phototrophic bacteria.[9] These naturally occurring bacteriochlorins absorb light at longer wavelengths not utilized by plants or cyanobacteria, enabling these organisms to perform anoxygenic photosynthesis.[9]

While naturally occurring bacteriochlorins were intriguing, their instability, particularly their tendency to dehydrogenate into the corresponding chlorins, posed a significant challenge for their practical application.[10][11] This limitation spurred the development of de novo synthetic routes to create stable this compound analogues. A significant breakthrough came with the introduction of geminal dimethyl groups into the reduced pyrrole rings, a structural modification that "locks in" the this compound's hydrogenation level and prevents adventitious dehydrogenation.[11][12] This innovation, discovered in 2003, opened the door to the creation of a wide array of stable, synthetically tailorable bacteriochlorins, fueling their investigation in diverse fields, most notably in photodynamic therapy.[12]

Quantitative Data Summary

The unique photophysical properties of bacteriochlorins are central to their utility. Their strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum allows for deeper tissue penetration of light, a crucial advantage for applications like PDT. The following tables summarize key quantitative data for a selection of this compound compounds.

Table 1: Photophysical Properties of Selected Bacteriochlorins

| Compound/Reference | Solvent | Qy λmax (nm) | Fluorescence Quantum Yield (Φf) | Triplet State Lifetime (τT) (µs) | Singlet Oxygen Quantum Yield (ΦΔ) |

| This compound 6 | DMF/MeOH | 750 | 0.0095 | 10.3 (N2), 0.237 (Air) | 0.81 |

| 6-cPt | DMF/MeOH | 753 | 0.0093 | 10.1 (N2), 0.221 (Air) | 0.90 |

| 6-tPt | DMF/MeOH | 752 | 0.0034 | 13.3 (N2), 0.197 (Air) | 0.64 |

| H-BC [3] | Toluene | 737 | 0.14 | Not Reported | Not Reported |

| Chalcone-Bacteriochlorins [13] | Toluene | 780-800 | 0.05-0.11 | Not Reported | Not Reported |

Table 2: In Vitro Photodynamic Therapy Efficacy of Selected Bacteriochlorins

| Cell Line | This compound | Concentration (µM) | Light Dose (J/cm²) | Viability Reduction | Reference |

| C-mel (human melanoma) | This compound 3 | 0.25 | 5 | >99% | [1] |

| HeLa (human cervical cancer) | Cationic Bacteriochlorins | 0.001 - 0.01 | 5 - 20 | Significant | [14] |

| MCF-7 (human breast cancer) | F2BGly | 5 | 10 | ~85% | [15] |

| MDA-MB-231 (human breast cancer) | F2BGly | 5 | 10 | ~75% | [15] |

| CT26 (murine colon carcinoma) | F2BGly | 5 | 10 | ~75% | [15] |

| Eca-109 (human esophageal cancer) | TCTB | 10 (mg/kg in vivo) | 120 | Significant in vivo | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of bacteriochlorins.

Protocol 1: De Novo Synthesis of a Stable this compound

This protocol is a generalized representation based on the self-condensation of a dihydrodipyrrin-acetal, a common strategy for producing stable bacteriochlorins.[11]

1. Synthesis of the Dihydrodipyrrin-Acetal Precursor:

- Step 1: Synthesis of 3-(Ethoxycarbonyl)-4-(4-methylphenyl)pyrrole.

- A suspension of p-tolualdehyde and TosMIC (tosylmethyl isocyanide) in a 2:1 mixture of dry ether and DMSO is added dropwise to a stirred suspension of sodium hydride in ether under an argon atmosphere.

- The reaction is allowed to proceed for 3 hours, after which water is cautiously added.

- The aqueous phase is extracted with ether and dichloromethane, and the combined organic layers are dried and concentrated to yield the pyrrole product.

- Step 2: Formation of the Dihydrodipyrrin-Acetal.

- The synthesized pyrrole is subjected to a series of reactions including reduction and condensation with an appropriate acetal-containing fragment to yield the dihydrodipyrrin-acetal precursor. The specific steps can vary depending on the desired final structure.

2. Self-Condensation to Form the this compound:

- The dihydrodipyrrin-acetal is dissolved in acetonitrile to a concentration of 5 mM.

- Boron trifluoride etherate (BF₃·OEt₂) is added as a catalyst. The concentration of the catalyst can be varied to optimize the yield of the desired this compound.

- The reaction mixture is stirred at room temperature.

- The reaction progress is monitored by absorption spectroscopy.

- Upon completion, the reaction mixture is neutralized and the solvent is removed under reduced pressure.

- The resulting crude product is purified by column chromatography on silica gel to isolate the this compound.

3. Characterization:

- The purified this compound is characterized by ¹H NMR spectroscopy, mass spectrometry, and UV-Vis absorption spectroscopy to confirm its structure and purity.

Protocol 2: In Vitro Phototoxicity Assay

This protocol outlines a general procedure for evaluating the photodynamic efficacy of a this compound derivative against a cancer cell line.[17][18][19]

1. Cell Culture:

- Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of approximately 3,000-5,000 cells per well.

- Incubate the cells overnight to allow for adherence.

2. Photosensitizer Incubation:

- On the following day, replace the culture medium with fresh medium containing various concentrations of the this compound photosensitizer.

- Incubate the cells with the photosensitizer for a predetermined period (e.g., 4-24 hours) in the dark.

3. Irradiation:

- After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

- Add fresh, photosensitizer-free medium to each well.

- Irradiate the cells with a light source of the appropriate wavelength (corresponding to the Qy absorption band of the this compound, typically in the near-infrared range) at a specific light dose. A set of control plates should be kept in the dark to assess dark toxicity.

4. Viability Assessment:

- Following irradiation, incubate the cells for another 24-48 hours.

- Assess cell viability using a standard method such as the MTT assay or a WST-1 assay.[18] This involves adding the respective reagent to the wells and measuring the absorbance at the appropriate wavelength using a microplate reader.

- Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the photosensitizer that causes 50% cell death upon irradiation) can be determined from the dose-response curves.

Visualizing the Core Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate key concepts in this compound science.

References

- 1. Hans Fischer [chemistry.msu.edu]

- 2. SCIplanet - Hans Fischer: The Chemist Who Unlocked the Secrets of Blood and Plants [bibalex.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Development of porphyrin syntheses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Science: How to Make Chlorophyll | TIME [time.com]

- 6. synarchive.com [synarchive.com]

- 7. [PDF] The total synthesis of chlorophyll | Semantic Scholar [semanticscholar.org]

- 8. media.iupac.org [media.iupac.org]

- 9. Bacteriochlorophyll - Wikipedia [en.wikipedia.org]

- 10. US7534807B2 - De novo synthesis of bacteriochlorins - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound syntheses - Status, problems, and exploration (Journal Article) | OSTI.GOV [osti.gov]

- 13. Advancing Lung Cancer Treatment: A Comprehensive Review of Photodynamic Therapy and Nanoparticle Applications [mdpi.com]

- 14. Synthesis and evaluation of cationic this compound amphiphiles with effective in vitro photodynamic activity against cancer cells at low nanomolar concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. In Vitro Phototoxicity Assay: A PDT-based Method to Evaluate the Phototoxic Potential of a Photosensitizer in Lung Cancer Cells [jove.com]

- 18. Cytotoxic Efficacy of Photodynamic Therapy in Osteosarcoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

Bacteriochlorin: A Technical Guide to the Core Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the bacteriochlorin macrocycle, a key chromophore in natural photosynthesis and a promising platform for various biomedical applications. We will explore its fundamental structure, chemical formula, physicochemical properties, and the experimental protocols used for its synthesis and characterization. Furthermore, this guide will illustrate its role in critical biological and therapeutic pathways.

Core Structure and Chemical Formula

Bacteriochlorins are tetrapyrrole pigments, structurally related to porphyrins and chlorins.[1] The defining feature of the this compound core is the presence of two reduced pyrrole rings (specifically, pyrroline rings) opposite each other within the macrocycle.[2][3][4] This contrasts with porphyrins, which have no reduced rings, and chlorins, which have only one.[2][3] This increased saturation dramatically alters the molecule's electronic and photophysical properties.

The parent, unsubstituted this compound is an unstable compound that readily oxidizes.[1] However, synthetic strategies have been developed to create stable bacteriochlorins, often by adding geminal alkyl groups (e.g., two methyl groups) to the reduced pyrrole rings, which "lock-in" the this compound's hydrogenation level.[5][6][7]

Below is a diagram of the core this compound structure.

Physicochemical and Spectroscopic Properties

The reduction of two pyrrole rings in the this compound macrocycle results in distinct physicochemical properties compared to porphyrins and chlorins. Most notably, bacteriochlorins exhibit a very strong, characteristic long-wavelength absorption band (the Qy band) in the near-infrared (NIR) region, typically between 700 and 1000 nm.[8] This property makes them highly attractive for applications requiring deep tissue penetration of light, such as photodynamic therapy (PDT).[4][5][7]

The specific properties of any given this compound are highly dependent on the peripheral substituents, the presence and type of a central metal ion, and the solvent environment. The table below summarizes general quantitative data for representative synthetic bacteriochlorins.

| Property | Typical Value/Range | Notes |

| Chemical Formula (Core) | C₂₀H₁₈N₄ | This is for the unsubstituted, free-base this compound macrocycle. |

| Molar Mass (Core) | 314.39 g/mol | For the unsubstituted, free-base this compound macrocycle. |

| Qy Absorption Maximum | 720 - 850 nm | This strong absorption in the NIR is a hallmark of bacteriochlorins.[4] The exact wavelength is tuned by peripheral groups and the central metal.[9] |

| Molar Extinction Coeff. (Qy) | > 100,000 M⁻¹cm⁻¹ | Bacteriochlorins possess one of the strongest electronic transitions found in organic chromophores.[8] |

| Fluorescence Quantum Yield (Φf) | 0.05 - 0.20 | This value is highly variable. For example, yields for some this compound-chalcones are in the 0.05-0.11 range.[10] The yield is influenced by the central metal and substituents. |

| Triplet State Lifetime (τT) | Varies (e.g., ~µs range) | Important for applications like PDT that rely on the triplet state. Water-soluble derivatives have shown long triplet lifetimes.[11] |

| Singlet Oxygen Yield (ΦΔ) | Can be high (e.g., >0.5) | A critical parameter for PDT efficacy. Cationic bacteriochlorins, for instance, are effective photosensitizers.[7] Water-soluble derivatives also show high singlet oxygen quantum yields.[11] |

Naturally Occurring Bacteriochlorins: The Bacteriochlorophylls

In nature, bacteriochlorins are found as bacteriochlorophylls, the primary photosynthetic pigments in various phototrophic bacteria.[2][3] These molecules contain a central magnesium (Mg²⁺) ion and various peripheral substituents. Bacteriochlorophylls a, b, and g possess the core this compound structure.[2][3][12]

| Bacteriochlorophyll Type | Molecular Formula (example) | Found In |

| Bacteriochlorophyll a | MgC₅₅H₇₄N₄O₆ | The most abundant type, found in purple bacteria, green sulfur bacteria, and others.[2][13] |

| Bacteriochlorophyll b | C₃₅H₃₄MgN₄O₆ (Bacteriochlorophyllide b) | Found in some purple bacteria.[12][13] Its structure includes an ethylidene group at the C8 position.[12] |

| Bacteriochlorophyll g | C₃₅H₃₄MgN₄O₅ (Bacteriochlorophyllide g) | Found in heliobacteria.[2][3] It is characterized by a vinyl group at the C3 position and an ethylidene group at the C8 position.[12] |

Experimental Protocols

De novo synthesis is required to create stable bacteriochlorins with tailored properties, as naturally occurring ones can be unstable.[5] A common strategy involves the acid-catalyzed self-condensation of a dihydrodipyrrin precursor.[6][14]

Protocol: Synthesis via Dihydrodipyrrin-acetal Self-Condensation [6]

-

Precursor Synthesis: An appropriately substituted dihydrodipyrrin-acetal is synthesized through a multi-step process. This precursor is designed with gem-dimethyl groups that will ultimately reside on the reduced pyrroline rings of the final this compound, ensuring its stability.[6]

-

Condensation Reaction: The dihydrodipyrrin-acetal precursor is dissolved in an appropriate solvent, such as acetonitrile (CH₃CN).

-

Acid Catalysis: A Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂), is added to the solution.

-

Incubation: The reaction mixture is stirred at room temperature under an inert atmosphere. The self-condensation proceeds without the need for an external oxidant.[6]

-

Purification: The resulting mixture, which may contain multiple this compound products, is separated and purified. This is typically achieved using column chromatography on a silica gel stationary phase with an appropriate eluent system (e.g., dichloromethane/methanol).[5][15]

1. UV-Vis-NIR Spectroscopy:

-

Purpose: To confirm the formation of the this compound macrocycle and assess its purity.

-

Methodology: The purified compound is dissolved in a suitable solvent (e.g., CH₂Cl₂). The absorption spectrum is recorded. A characteristic intense Qy band in the 720-850 nm region and a Soret band around 350-400 nm are indicative of the this compound structure.[5][9]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the precise chemical structure and confirm the identity of peripheral substituents.

-

Methodology: ¹H NMR spectra are acquired by dissolving the sample in a deuterated solvent. The chemical shifts and coupling patterns of the protons provide detailed structural information. For example, the signals for the inner NH protons typically appear at very high field (negative ppm values).[5]

3. Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight of the synthesized compound, confirming its elemental composition.

-

Methodology: Electrospray ionization mass spectrometry (ESI-MS) is commonly used. The observed mass-to-charge ratio (m/z) is compared to the calculated value for the expected molecular formula to confirm the identity of the product.[5]

Biological Pathways and Therapeutic Applications

In nature, the this compound macrocycle is synthesized from a chlorin precursor. The key enzymatic step is the reduction of the C7-C8 double bond of a chlorophyllide a intermediate, which converts the chlorin ring system into a this compound.[2][16] This reaction is catalyzed by the enzyme chlorophyllide a reductase (COR).[2]

Bacteriochlorins are excellent photosensitizers for PDT due to their strong NIR absorption.[4][7] Upon activation by light of a specific wavelength, the this compound transitions to an excited triplet state. This excited state can then react with molecular oxygen to produce highly cytotoxic reactive oxygen species (ROS), which induce cell death in the target tissue (e.g., a tumor).[17]

This process can occur via two main pathways:

-

Type I: Involves electron transfer from the excited photosensitizer to molecular oxygen or other substrates, forming superoxide anions and other radicals.[17]

-

Type II: Involves energy transfer from the excited photosensitizer to ground-state triplet oxygen, generating highly reactive singlet oxygen.[17]

Many bacteriochlorins can mediate both Type I and Type II mechanisms.[17]

References

- 1. Chlorin - Wikipedia [en.wikipedia.org]

- 2. Bacteriochlorophyll - Wikipedia [en.wikipedia.org]

- 3. Bacteriochlorophyll [medbox.iiab.me]

- 4. Stable Synthetic Bacteriochlorins for Photodynamic Therapy: Role of Dicyano Peripheral Groups, Central Metal Substitution (2H, Zn, Pd), and Cremophor EL Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of cationic this compound amphiphiles with effective in vitro photodynamic activity against cancer cells at low nanomolar concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stable Synthetic Cationic Bacteriochlorins as Selective Antimicrobial Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Photophysical and Electrochemistry of Near-IR Absorbing Bacteriochlorins Related to Bacteriochlorophyll a - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photophysical properties and electronic structure of this compound-chalcones with extended near-infrared absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New halogenated water-soluble chlorin and this compound as photostable PDT sensitizers: synthesis, spectroscopy, photophysics, and in vitro photosensitizing efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Review of Bacteriochlorophyllides: Chemical Structures and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Photoinactivation of microorganisms using bacteriochlorins as photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The terminal enzymes of (bacterio)chlorophyll biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. One Change, Many Benefits: A Glycine-Modified this compound with NIR Absorption and a Type I Photochemical Mechanism for Versatile Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Tetrapyrrole Twins: A Technical Guide to the Fundamental Differences Between Chlorins and Bacteriochlorins

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of tetrapyrrolic macrocycles, chlorins and bacteriochlorins stand out for their profound impact on biological systems and their burgeoning potential in therapeutic applications. From their central role in photosynthesis to their application as potent photosensitizers in photodynamic therapy (PDT), a deep understanding of their fundamental differences is paramount for researchers and drug development professionals. This in-depth technical guide delineates the core distinctions between these two classes of molecules, focusing on their structural nuances, spectroscopic signatures, and the resultant implications for their functional roles.

The Core Architectural Distinction: A Tale of Two Double Bonds

At the heart of the differences between chlorins and bacteriochlorins lies their degree of saturation within the porphyrin macrocycle. Porphyrins, the parent compounds, are fully aromatic systems. Chlorins and bacteriochlorins are progressively reduced derivatives, a structural modification that dramatically alters their electronic and photophysical properties.

-

Chlorins: Possess one reduced pyrrole ring (a pyrroline ring), meaning one of the double bonds in a single pyrrole subunit is saturated. This partial saturation breaks the full D4h symmetry of the porphyrin macrocycle to C2v symmetry. A prime natural example is chlorophyll, the cornerstone of photosynthesis in plants and cyanobacteria.[1][2]

-

Bacteriochlorins: Feature two reduced pyrrole rings in opposite positions of the macrocycle. This further reduction to a tetrahydroporphyrin structure imparts a distinct molecular geometry and electronic configuration.[3][4] Bacteriochlorophylls, found in photosynthetic bacteria, are the natural archetypes of this class.[1][2]

This fundamental structural variance is the primary determinant of their differing spectroscopic and functional characteristics.

Spectroscopic Signatures: The Fingerprints of Reduction

The reduction of peripheral double bonds in chlorins and bacteriochlorins leads to profound changes in their electronic absorption spectra, providing a clear method of differentiation. The two main absorption bands in these tetrapyrroles are the intense Soret band (or B band) in the near-UV region and the weaker Q bands in the visible and near-infrared (NIR) regions.

-

Soret Band: In both chlorins and bacteriochlorins, the Soret band remains a prominent feature, typically located around 400 nm.[5] However, its exact position and intensity can be influenced by substituents and the molecular environment.

-

Q Bands: The Q bands are most informative for distinguishing between these two classes.

-

Chlorins: The reduction of symmetry from porphyrins lifts the degeneracy of the Q bands, resulting in a significantly intensified lowest-energy Qy band that is bathochromically (red-shifted) shifted to approximately 650-700 nm.[3][4]

-

Bacteriochlorins: The further reduction in bacteriochlorins causes an even more dramatic red-shift of the lowest-energy Qy absorption band into the NIR region, typically between 700 and 850 nm.[3][4][6] This strong absorption in the NIR is a hallmark of bacteriochlorins and is crucial for their applications in deep-tissue imaging and PDT, as light in this region can penetrate biological tissues more effectively.[6]

-

Table 1: Comparative Spectroscopic and Photophysical Properties

| Property | Chlorins | Bacteriochlorins |

| Qy Absorption Maxima (λmax) | ~650 - 700 nm[3][4] | ~700 - 850 nm[3][4][6] |

| Soret Band (B band) | ~400 nm[5] | ~360-400 nm |

| Fluorescence Emission | ~650 - 720 nm | ~720 - 850 nm |

| Fluorescence Quantum Yield (Φf) | 0.15 - 0.34[7][8] | Generally lower than chlorins |

| Singlet Excited-State Lifetime (τS) | 4.2 - 10.9 ns[7][8] | Generally shorter than chlorins |

| Intersystem Crossing Quantum Yield (ΦISC) | High | High |

| Singlet Oxygen Quantum Yield (ΦΔ) | High | High |

Stability and Synthesis: Practical Considerations

The increased saturation in bacteriochlorins comes at a cost of reduced aromaticity and, consequently, lower stability compared to chlorins. Bacteriochlorins are more susceptible to oxidation, which can convert them back to the corresponding chlorin or even the fully aromatic porphyrin.[9] This instability has historically posed a challenge for their synthesis and application. However, modern synthetic strategies, such as the introduction of gem-dimethyl groups on the reduced rings, have led to the development of highly stable synthetic bacteriochlorins.[10][11]

The synthesis of both chlorins and bacteriochlorins can be achieved through various routes, including the reduction of porphyrins, cycloaddition reactions, or de novo synthesis.[12][13]

Experimental Protocols: Characterization and Application

A robust understanding of the experimental methodologies used to characterize and apply chlorins and bacteriochlorins is essential for researchers.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectra and identify the characteristic Soret and Q bands.

Methodology:

-

Sample Preparation: Dissolve a known concentration of the chlorin or this compound in a suitable spectroscopic grade solvent (e.g., dichloromethane, methanol, or PBS for water-soluble derivatives). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the Qy maximum to ensure adherence to the Beer-Lambert law.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 300 to 900 nm. Use a solvent-filled cuvette as a reference.

-

Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands. The position of the lowest energy Qy band is the primary indicator for distinguishing between chlorins and bacteriochlorins.

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and quantum yield.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent to avoid inner filter effects (absorbance at the excitation wavelength should typically be below 0.1).

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Data Acquisition: Excite the sample at a wavelength corresponding to one of its absorption bands (often the Soret band or a Q band). Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.

-

Quantum Yield Determination: The fluorescence quantum yield (Φf) is typically determined relative to a standard with a known quantum yield (e.g., tetraphenylporphyrin). The following equation is used: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

In Vitro Photodynamic Therapy (PDT) Workflow

Objective: To assess the efficacy of a chlorin or this compound as a photosensitizer in killing cancer cells.

Methodology:

-

Cell Culture: Plate cancer cells at a suitable density in a multi-well plate and allow them to adhere overnight.

-

Incubation: Treat the cells with varying concentrations of the photosensitizer and incubate for a specific period (e.g., 4-24 hours) to allow for cellular uptake.

-

Irradiation: Irradiate the cells with light of a wavelength corresponding to the Qy absorption band of the photosensitizer using a calibrated light source (e.g., a laser or LED array). A control group should be kept in the dark.

-

Post-Irradiation Incubation: Incubate the cells for a further period (e.g., 24-48 hours).

-

Viability Assay: Assess cell viability using a standard assay such as the MTT or PrestoBlue assay.

-

Analysis: Calculate the concentration of the photosensitizer required to kill 50% of the cells (IC50) upon irradiation.

Conclusion: Tailoring Tetrapyrroles for Advanced Applications

The fundamental differences between chlorins and bacteriochlorins, stemming from the number of reduced pyrrole rings, have profound implications for their properties and applications. The red-shifted absorption of chlorins makes them effective photosensitizers for PDT, while the even further red-shifted, NIR absorption of bacteriochlorins opens up possibilities for treating deeper tumors and for in vivo imaging. The choice between these two classes of tetrapyrroles depends critically on the specific application, with considerations of stability, synthesis, and desired photophysical properties being paramount. As synthetic methodologies continue to advance, the ability to fine-tune the structure and properties of both chlorins and bacteriochlorins will undoubtedly lead to the development of next-generation photosensitizers and molecular probes with enhanced efficacy and specificity.

References

- 1. Porphyrins and Chlorins | The Brückner Research Group [bruckner.research.uconn.edu]

- 2. Engineering photodynamics for treatment, priming and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stars.library.ucf.edu [stars.library.ucf.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Direct Investigation of Covalently Bound Chlorine in Organic Compounds by Solid-State 35Cl NMR Spectroscopy and Exact Spectral Line-Shape Simulations'' - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Validation of Nerve-Targeted this compound Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Absorption and Fluorescence Spectral Database of Chlorophylls and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Photophysical comparisons of PEGylated porphyrins, chlorins and bacteriochlorins in water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Natural Sources and Isolation of Bacteriochlorophylls

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, distribution, and methodologies for the isolation and purification of bacteriochlorophylls (BChls). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the unique photophysical and chemical properties of these fascinating molecules.

Introduction to Bacteriochlorophylls

Bacteriochlorophylls are a class of photosynthetic pigments found in various groups of anoxygenic phototrophic bacteria.[1] Structurally related to the chlorophylls found in plants and cyanobacteria, BChls absorb light most strongly in the near-infrared region of the electromagnetic spectrum, enabling their host organisms to thrive in environments where visible light is scarce. This unique property, along with their potential as photosensitizers, has made them a subject of increasing interest in fields ranging from bio-inspired energy systems to photodynamic therapy.

This guide details the natural diversity of bacteriochlorophylls, their primary producers, and the experimental protocols required for their extraction and purification.

Natural Sources and Distribution of Bacteriochlorophylls

Different types of bacteriochlorophylls are distributed among various phylogenetic groups of photosynthetic bacteria. The following table summarizes the primary natural sources for each major type of bacteriochlorophyll.

| Bacteriochlorophyll | Primary Bacterial Groups | Representative Species |

| BChl a | Purple Bacteria, Green Sulfur Bacteria, Chloroflexi, Acidobacteria | Rhodobacter sphaeroides, Rhodopseudomonas palustris, Blastochloris viridis (also contains BChl b) |

| BChl b | Purple Bacteria | Blastochloris viridis, Ectothiorhodospira halochloris |

| BChl c | Green Sulfur Bacteria, Chloroflexi, Acidobacteria | Chlorobaculum tepidum, Chloroflexus aurantiacus |

| BChl d | Green Sulfur Bacteria | Chlorobium limicola, Pelodictyon luteolum |

| BChl e | Green Sulfur Bacteria | Chlorobium phaeobacteroides, Chlorobium phaeovibrioides |

| BChl f | Not yet found in nature | Synthesized in a genetically engineered mutant of Chlorobaculum limnaeum[2][3] |

| BChl g | Heliobacteria | Heliobacterium modesticaldum, Heliobacillus mobilis[4] |

Quantitative Abundance of Bacteriochlorophylls

The concentration of bacteriochlorophylls can vary significantly depending on the bacterial species, growth conditions such as light intensity and oxygen levels, and the specific pigment-protein complexes within the cell. The following table presents available quantitative data on the abundance of different bacteriochlorophylls.

| Bacteriochlorophyll | Organism | Abundance | Notes |

| BChl a | Rhodobacter sphaeroides | ~7 x 104 M-1 cm-1 (molar absorption coefficient in acetone-methanol)[5] | The B800-850 complex in Rhodopseudomonas palustris with a low 850 nm peak had a 1.3 times greater BChl content than the high-peak complex.[5] |

| BChl c | Chlorobaculum tepidum | ~215,000 ± 80,000 molecules per chlorosome | Chlorosomes are the main light-harvesting antennae in green sulfur bacteria. |

| BChl e | Chlorobium phaeobacteroides | Molar extinction coefficient in acetone: 48.9 ± 2.3 x 103 M-1cm-1 at 649 nm | The ratio of BChl e to carotenoids in whole cells is approximately 5. |

Experimental Protocols for Isolation and Purification

The isolation of bacteriochlorophylls typically involves cell harvesting, pigment extraction using organic solvents, and subsequent purification, most commonly by high-performance liquid chromatography (HPLC). The following are detailed protocols for the isolation of various bacteriochlorophylls.

General Pigment Extraction from Photosynthetic Bacteria

This protocol provides a general method for extracting bacteriochlorophylls and can be adapted for most photosynthetic bacteria.

Materials:

-

Bacterial cell culture

-

Centrifuge and centrifuge tubes

-

Sonciator or French press

-

Extraction solvent: Acetone/Methanol (7:2, v/v)

-

0.2 µm syringe filter

-

Rotary evaporator or vacuum centrifuge

-

Nitrogen gas

Procedure:

-

Cell Harvesting: Harvest bacterial cells from the culture medium by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C). Discard the supernatant.

-

Cell Lysis: Resuspend the cell pellet in a minimal volume of extraction solvent. Disrupt the cells by sonication on ice or by passing them through a French press at high pressure (e.g., 20,000 psi).[6] Cell disruption is crucial for efficient pigment extraction.

-

Pigment Extraction: Transfer the cell lysate to a tube and continue to extract the pigments by vortexing or stirring in the dark at 4°C for at least 1 hour.

-

Clarification: Centrifuge the extract at high speed (e.g., 12,000 x g for 10 minutes) to pellet cell debris.

-

Filtration: Carefully decant the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining particulate matter.[6]

-

Solvent Evaporation: Evaporate the solvent from the filtered extract using a rotary evaporator or a vacuum centrifuge. A stream of nitrogen gas can also be used to gently dry the pigment.

-

Storage: Store the dried pigment extract at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) in the dark to prevent degradation.

Purification of Bacteriochlorophylls by HPLC

HPLC is the most effective method for separating and purifying individual bacteriochlorophylls from a crude extract. The specific conditions will vary depending on the BChl of interest.

Instrumentation and Columns:

-

HPLC system with a photodiode array (PDA) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm) is commonly used.[6]

General Mobile Phase and Gradient: A gradient of two or more solvents is typically used to achieve good separation. A common solvent system involves:

-

Solvent A: A mixture of methanol, acetonitrile, and water.

-

Solvent B: A mixture of methanol, acetonitrile, and ethyl acetate.

The gradient program will vary, but a typical run might start with a high percentage of Solvent A, gradually increasing the proportion of the more nonpolar Solvent B to elute the more hydrophobic pigments.

Example HPLC Protocol for BChl a:

-

Sample Preparation: Re-dissolve the dried pigment extract in a small volume of the initial mobile phase (e.g., 90% Solvent A).

-

Injection: Inject the sample onto the equilibrated C18 column.

-

Elution: Run a linear gradient from 90% A / 10% B to 100% B over 20-30 minutes.

-

Detection: Monitor the elution profile at the Qy absorption maximum of the target BChl (e.g., ~770 nm for BChl a).

-

Fraction Collection: Collect the fractions corresponding to the desired pigment peak.

-

Purity Check: Re-analyze the collected fraction by HPLC to confirm its purity.

-

Solvent Removal and Storage: Evaporate the solvent from the purified fraction and store the pigment as described previously.

Specific Protocols for Less Common Bacteriochlorophylls

Bacteriochlorophyll b from Blastochloris viridis The extraction and purification of BChl b follows the general protocol, with detection monitored around 795 nm. Due to its lability, all steps should be performed quickly and at low temperatures in the dark.

Bacteriochlorophyll f from engineered Chlorobaculum limnaeum BChl f is isolated from a bchU mutant of C. limnaeum.[2][3] The extraction and purification are similar to those for BChl c and e, with detection at its Qy maximum around 705 nm in chlorosomes.[2]

Bacteriochlorophyll g from Heliobacterium modesticaldum BChl g is notoriously unstable in the presence of oxygen and light, readily isomerizing to 8¹-hydroxy-Chl a.[4] Strict anaerobic conditions must be maintained throughout the isolation process.

-

Perform all steps in an anaerobic chamber or glove box.

-

Use deoxygenated solvents.

-

Extraction can be performed with acetone/methanol (7:2, v/v).

-

Purification by HPLC should be done on a system that is either in an anaerobic chamber or has been thoroughly purged with an inert gas. Detection is monitored at its characteristic absorption maximum around 788 nm.

Visualizing Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the bacteriochlorophyll biosynthesis pathway and a general experimental workflow for bacteriochlorophyll analysis.

Bacteriochlorophyll Biosynthesis Pathway

Caption: Simplified bacteriochlorophyll biosynthesis pathway.

Regulation of Bacteriochlorophyll Synthesis

References

- 1. Bacteriochlorophyll - Wikipedia [en.wikipedia.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of purple non-sulphur phototrophic bacteria and their photosynthetic structures by means of total reflection X-ray fluorescence spectro ... - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C6JA00207B [pubs.rsc.org]

- 6. Identification of the Bacteriochlorophylls, Carotenoids, Quinones, Lipids, and Hopanoids of “Candidatus Chloracidobacterium thermophilum” - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Bacteriochlorin Derivatives: A Technical Guide for Drug Development Professionals

Introduction: Bacteriochlorins, a class of tetrapyrrole macrocycles, are the chromophores found in bacteriochlorophylls, which are essential for light-harvesting in anoxygenic photosynthetic bacteria.[1] Their strong absorption in the near-infrared (NIR) region (typically 700-900 nm) makes them highly attractive for applications in photodynamic therapy (PDT), where deeper tissue penetration of light is crucial for treating solid tumors.[2][3][4][5][6] The development of synthetic bacteriochlorin derivatives allows for the fine-tuning of their photophysical and pharmacological properties.[7][8] This guide provides an in-depth overview of the core spectroscopic techniques used to characterize these derivatives, offering detailed experimental protocols and data interpretation for researchers in drug discovery and development.

Core Spectroscopic Characterization Workflow

The comprehensive analysis of a novel this compound derivative involves a multi-faceted spectroscopic approach. Each technique provides a unique piece of the puzzle, from confirming the basic chromophore structure to elucidating its detailed 3D conformation and photophysical behavior. The typical workflow integrates data from mass spectrometry, UV-Vis, fluorescence, and NMR spectroscopy to build a complete profile of the molecule.

Caption: A typical workflow for the spectroscopic characterization of this compound derivatives.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is the primary technique for confirming the this compound macrocycle and assessing its electronic properties. Unlike porphyrins, the reduced symmetry of bacteriochlorins leads to a very intense, characteristic long-wavelength absorption band known as the Qy band in the NIR region, and a Soret band (or B band) in the near-UV region (~350-400 nm).[3] The position and intensity of the Qy band are critical for PDT applications, as they must align with the "phototherapeutic window" (650-900 nm) where light penetration into tissue is maximal.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Accurately weigh a small sample of the this compound derivative. Dissolve it in a spectroscopic-grade solvent (e.g., toluene, dichloromethane, or THF) to prepare a stock solution of known concentration (typically ~1 mM).

-

Dilution: From the stock solution, prepare a dilute solution (~1-10 µM) in the same solvent. The final absorbance at the Qy peak should ideally be between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam spectrophotometer. Fill a 1 cm path length quartz cuvette with the pure solvent to serve as a blank and record a baseline correction.

-

Data Acquisition: Fill a matched quartz cuvette with the sample solution. Scan the absorbance from approximately 300 nm to 900 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the Soret and Qy bands. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

Table 1: Representative UV-Vis Absorption Data for this compound Derivatives

| Derivative | Solvent | Soret λmax (nm) | Qy λmax (nm) | Molar Extinction Coefficient (ε) at Qy (M⁻¹cm⁻¹) | Reference |

| meso-diarylthis compound | Toluene | ~360 | 726–743 | Not specified | [1][9] |

| Quinoxalino-bacteriochlorin 10 | CH₂Cl₂ | Not specified | 816 | Not specified | [2] |

| Benzimidazole-bacteriochlorin 11 | CH₂Cl₂ | 553 (Qx) | 850 | 89,800 | [2] |

| Bacterioverdin 14 | CH₂Cl₂ | Not specified | 870-890 | 89,900–136,800 | [2] |

| This compound (B2) | Not specified | Not specified | 736 | Not specified | [10] |

| Dioxothis compound BC-16 | Toluene | ~400 | 694 | Not specified | [8] |

| Dihydroxythis compound BC-17 | Toluene | ~380 | 737 | Not specified | [8] |

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the de-excitation pathways of the photo-excited this compound. Key parameters include the emission wavelength (λem) and the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. For PDT, a lower fluorescence quantum yield is often desirable, as it implies that a larger fraction of excited molecules are transitioning to the triplet state via intersystem crossing, which is the necessary precursor for generating cytotoxic singlet oxygen.[11]

Experimental Protocol: Fluorescence Quantum Yield (ΦF)

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and emission in a similar spectral region. For NIR emitters like bacteriochlorins, a well-characterized this compound or a compound like meso-tetraphenylporphyrin (TPP) in toluene (ΦF = 0.11) can be used.[12][13]

-

Sample Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same spectroscopic-grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Data Acquisition:

-

Measure the UV-Vis absorption spectrum for each solution.

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength for both the sample and the standard (e.g., at an absorption maximum in the Soret or Qx region).

-

-

Data Analysis:

-

Integrate the area under the emission curve for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts s and r denote the sample and reference, respectively.

-

Table 2: Representative Fluorescence Data for this compound Derivatives

| Derivative | Solvent | Emission λem (nm) | Fluorescence Quantum Yield (ΦF) | Reference |

| meso-Arylbacteriochlorins | Toluene | 728–745 | 0.14 - 0.20 | [1] |

| Dioxothis compound BC-16 | Toluene | 697 | 0.16 | [8] |

| Dihydroxythis compound BC-17 | Toluene | 742 | 0.20 | [8] |

| Isothis compound derivative | Various | Not specified | 0.40 - 0.70 | [12] |

| General this compound | Toluene | Not specified | ~0.15 | [12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of novel this compound derivatives. It provides detailed information about the molecular framework, including the connectivity of atoms and their stereochemical arrangement.[14][15]

-

¹H NMR: Provides information on the number and chemical environment of protons. Characteristic signals include those from meso-protons, β-pyrrolic protons, and protons on peripheral substituents.[2][16]

-

¹³C NMR: Reveals the carbon skeleton of the molecule.

-

2D NMR (COSY, NOESY, HSQC, HMBC): These experiments are crucial for assembling the complete structure. COSY (Correlation Spectroscopy) identifies coupled protons, while NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close in space, aiding in stereochemical assignments. HSQC and HMBC correlate protons with their directly attached or long-range coupled carbons, respectively.[2][17]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 2-5 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (400 MHz or higher). Standard experiments include ¹H, ¹³C, and various 2D spectra as needed for full structural assignment.

-

Data Analysis: Integrate ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling constants to infer the local chemical environment. Use 2D NMR data to piece together the molecular structure.

Table 3: Characteristic ¹H NMR Chemical Shifts (ppm) for this compound Protons

| Proton Type | Typical Chemical Shift Range (ppm) | Notes | Reference |

| Meso-H | 7.5 - 9.0 | Aromatic region, sharp singlets. | [2] |

| β-Pyrroline-H (on reduced rings) | 3.5 - 5.0 | Aliphatic region, upfield shifted. | [2] |

| NH (inner protons) | -1.0 - 2.0 | Highly shielded, broad singlets, upfield of TMS. | [18] |

| gem-Dimethyl-H | 1.5 - 2.5 | Sharp singlets, characteristic of synthetic bacteriochlorins for stability. | [19][20] |

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of a this compound derivative and confirming its elemental composition. This technique provides a direct measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is crucial for verifying the success of a synthetic reaction.

-

Techniques: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), or Fast Atom Bombardment (FAB) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.[2][8]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or THF). For MALDI, the sample is co-crystallized with a matrix compound on a target plate.

-

Data Acquisition: The sample is introduced into the mass spectrometer. The instrument is calibrated, and the mass spectrum is acquired over a relevant m/z range.

-

Data Analysis: Identify the peak corresponding to the molecular ion ([M]⁺, [M+H]⁺, etc.). Compare the observed m/z value with the calculated theoretical mass for the expected structure.

Application in Photodynamic Therapy (PDT)

The ultimate goal of characterizing this compound derivatives in a drug development context is often to assess their potential as PDT photosensitizers. The spectroscopic properties directly inform this potential. An ideal photosensitizer has strong absorption (high ε) in the NIR region, efficiently populates the triplet state (low ΦF), and leads to high singlet oxygen generation.

Caption: The photophysical process underlying Photodynamic Therapy (PDT) using bacteriochlorins.

References

- 1. Synthesis and Spectral Properties of meso-Arylbacteriochlorins, Including Insights into Essential Motifs of their Hydrodipyrrin Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Photophysical and Electrochemistry of Near-IR Absorbing Bacteriochlorins Related to Bacteriochlorophyll a - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoinactivation of microorganisms using bacteriochlorins as photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An ultra-stable bio-inspired this compound analogue for hypoxia-tolerant photodynamic therapy - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05525E [pubs.rsc.org]

- 6. This compound a, a new photosensitizer in photodynamic therapy. In vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of bacteriochlorins bearing diverse β-substituents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Synthesis and Spectral Properties of meso-Arylbacteriochlorins, Including Insights into Essential Motifs of their Hydrodipyrrin Precursors (Journal Article) | OSTI.GOV [osti.gov]

- 10. Comparison between porphin, chlorin and this compound derivatives for photodynamic therapy: Synthesis, photophysical properties, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New halogenated water-soluble chlorin and this compound as photostable PDT sensitizers: synthesis, spectroscopy, photophysics, and in vitro photosensitizing efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photophysics of Glycosylated Derivatives of a Chlorin, Isothis compound, and this compound for Photodynamic Theragnostics: Discovery of a Two-Photon-Absorbing Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. news-medical.net [news-medical.net]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Unveiling the Electronic Secrets of Bacteriochlorins: A Theoretical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical calculations of the electronic structure of bacteriochlorins, a class of tetrapyrrole macrocycles crucial in natural photosynthesis and with burgeoning applications in photodynamic therapy (PDT). A fundamental understanding of their electronic properties, gleaned through computational chemistry, is paramount for the rational design of novel bacteriochlorin-based photosensitizers and other light-harvesting systems. This document provides a comprehensive overview of the key theoretical methods, detailed computational protocols, and a summary of critical quantitative data, all aimed at empowering researchers in this dynamic field.

Core Concepts in this compound Electronic Structure

The electronic structure of bacteriochlorins is characterized by a rich array of excited states arising from the delocalized π-electron system of the macrocycle. The key electronic transitions, the Q and B (or Soret) bands, dominate their absorption spectra. The lowest energy transition, the Qy band, is of particular interest for applications like PDT as it typically falls within the "phototherapeutic window" (650–850 nm) where light can penetrate deeply into biological tissues. Theoretical calculations provide invaluable insights into the energies, intensities, and nature of these electronic transitions, as well as other photophysically relevant properties such as singlet-triplet energy gaps and spin-orbit couplings, which are critical for assessing the efficiency of intersystem crossing and subsequent singlet oxygen generation in PDT.

Theoretical Methodologies: A Deep Dive

The computational investigation of this compound electronic structure predominantly relies on quantum chemical methods. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have emerged as the workhorses for these studies, offering a favorable balance between computational cost and accuracy.[1][2]

Density Functional Theory (DFT) for Ground State Properties

DFT is employed to determine the optimized ground-state geometry and molecular orbital energies of bacteriochlorins.[3] The choice of the exchange-correlation functional and the basis set is crucial for obtaining reliable results.

Experimental Protocol: Ground State Geometry Optimization

-

Software: Gaussian, Turbomole, or other quantum chemistry packages.[2][3]

-

Method: Density Functional Theory (DFT).

-

Functional: Common choices include B3LYP, M06, and ωB97XD.[2][4] The B3LYP functional is widely used for its general reliability, while M06 can be better for systems with significant non-covalent interactions. Range-separated functionals like ωB97XD are often employed to mitigate issues with charge-transfer states.[2][5]

-

Basis Set: Pople-style basis sets like 6-31G* or 6-31+G* are frequently used for initial optimizations.[2] For higher accuracy, larger basis sets such as def2-TZVP may be employed.[3]

-

Solvation Model: To mimic the biological environment, a continuum solvation model like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) is often incorporated.[2][3]

-

Procedure: The geometry of the this compound molecule is optimized without any symmetry constraints until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is the primary method for calculating the vertical excitation energies and oscillator strengths that correspond to the electronic absorption spectrum.[2]

Experimental Protocol: Calculation of Electronic Absorption Spectra

-

Software: Gaussian, Turbomole, etc.

-

Method: Time-Dependent Density Functional Theory (TD-DFT).

-

Functional and Basis Set: The same functional and basis set used for the ground state optimization are typically employed for consistency.

-

Procedure: Starting from the optimized ground-state geometry, a TD-DFT calculation is performed to compute the energies and oscillator strengths of the lowest-lying singlet excited states. The resulting data can be convoluted with Gaussian or Lorentzian functions to simulate the experimental absorption spectrum.

Advanced Methods and Considerations

While TD-DFT is powerful, it has known limitations, particularly in accurately describing charge-transfer excited states, which can be artifactually low in energy.[5][6] For more complex systems or for higher accuracy, methods like Configuration Interaction Singles (CIS) or more advanced ab initio methods may be used, sometimes in a hybrid approach with TD-DFT.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical studies on bacteriochlorins, providing a comparative overview of calculated electronic properties.

Table 1: Calculated Vertical Excitation Energies (in eV and nm) and Oscillator Strengths (f) for the Qy and Qx Bands of Representative Bacteriochlorins.

| This compound Derivative | Functional/Basis Set | Qy Energy (eV) | Qy Wavelength (nm) | Qy Oscillator Strength (f) | Qx Energy (eV) | Qx Wavelength (nm) | Qx Oscillator Strength (f) | Reference |

| Free-Base this compound | DFT/SCI | 1.77 | 701 | 0.15 | 2.37 | 523 | 0.04 | [1] |

| Expanded this compound 1 | ωB97XD/6-31+G | 1.68 | 738 | 0.35 | 2.32 | 534 | 0.05 | [2] |

| Expanded this compound 2 | ωB97XD/6-31+G | 1.57 | 789 | 0.42 | 2.22 | 558 | 0.03 | [2] |

| Zincthis compound | TDDFT/BLYP/6-31G* | 1.6 | 775 | - | 2.1 | 590 | - | [5] |

Table 2: Calculated HOMO-LUMO Gaps and Singlet-Triplet Energy Gaps (ΔES-T) for Selected Bacteriochlorins.

| This compound Derivative | Functional/Basis Set | HOMO-LUMO Gap (eV) | ΔES-T (eV) | Reference |

| Expanded this compound 1 | B3LYP/6-31G | 2.26 | 0.98 | [2] |

| Expanded this compound 4 | B3LYP/6-31G | 2.09 | 0.91 | [2] |

| Pt-Bacteriochlorophyll a | BP/def2-TZVP | - | 1.15 | [3] |

| Pd-Bacteriochlorophyll a | BP/def2-TZVP | - | 1.11 | [3] |

Visualizing the Theoretical Workflow and Concepts

To further clarify the theoretical approach and the fundamental electronic processes, the following diagrams are provided in the DOT language for Graphviz.

Caption: A typical workflow for the theoretical calculation of this compound electronic structure.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Metallobacteriochlorophylls as potential dual agents for photodynamic therapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Can Expanded Bacteriochlorins Act as Photosensitizers in Photodynamic Therapy? Good News from Density Functional Theory Computations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

The Photochemistry of Bacteriochlorins: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the fundamental photophysical and photochemical properties of bacteriochlorins, their synthetic methodologies, and their burgeoning applications in photodynamic therapy and beyond.

Introduction

Bacteriochlorins, a class of tetrapyrrole pigments, are structurally related to porphyrins and chlorins, distinguished by the reduction of two of the four pyrrole rings. This structural modification results in a dramatic red-shift of the lowest energy electronic absorption band (Qy band) into the near-infrared (NIR) region, typically between 700 and 800 nm.[1] This spectral window is often referred to as the "phototherapeutic window" due to the deeper penetration of light through biological tissues in this range, minimizing absorption by endogenous chromophores like hemoglobin and melanin. This key characteristic, coupled with their high molar extinction coefficients and capacity to generate reactive oxygen species (ROS) upon photoexcitation, positions bacteriochlorins as highly promising photosensitizers for applications in photodynamic therapy (PDT), bioimaging, and solar energy conversion.

This technical guide provides a comprehensive overview of the core principles of bacteriochlorin photochemistry, tailored for researchers, scientists, and professionals in drug development. It delves into the fundamental photophysical processes, details key experimental protocols for their synthesis and characterization, and presents quantitative data to facilitate comparative analysis.

Core Photochemical Principles

The photochemical activity of bacteriochlorins is governed by the interplay of light absorption, electronic excited states, and subsequent relaxation pathways. A Jablonski diagram illustrates these processes. Upon absorption of a photon of appropriate energy, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo several competing processes:

-

Fluorescence: Radiative decay back to the ground state, emitting a photon of lower energy (longer wavelength).

-

Internal Conversion (IC): Non-radiative decay to the ground state, dissipating energy as heat.

-

Intersystem Crossing (ISC): A non-radiative transition to a long-lived triplet state (T₁).

The efficacy of a this compound as a photosensitizer is largely dependent on the efficiency of intersystem crossing to the triplet state. The long lifetime of the T₁ state allows for interaction with molecular oxygen, leading to the generation of cytotoxic reactive oxygen species (ROS).

Jablonski Diagram for a this compound Photosensitizer

Caption: Jablonski diagram illustrating the principal photophysical pathways of a this compound photosensitizer.

Reactive Oxygen Species (ROS) Generation

The photoexcited triplet state of a this compound can initiate two primary types of photochemical reactions, both of which result in the production of ROS.[2][3][4]

-

Type I Mechanism: Involves electron or hydrogen atom transfer from the triplet-state photosensitizer to a substrate, such as a biological molecule or molecular oxygen, to form radical ions or free radicals. These species can further react with oxygen to produce superoxide anion (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).

-

Type II Mechanism: Involves the direct energy transfer from the triplet-state photosensitizer to ground-state molecular oxygen (³O₂), which is itself a triplet. This process generates the highly reactive singlet oxygen (¹O₂), a potent oxidizing agent that can damage cellular components.

The relative contributions of Type I and Type II pathways depend on the specific this compound, its concentration, the oxygen concentration, and the nature of the surrounding biological environment.[3]

Signaling Pathways of Photodynamic Therapy

Caption: Type I and Type II photochemical pathways in this compound-mediated photodynamic therapy.

Quantitative Photophysical Data